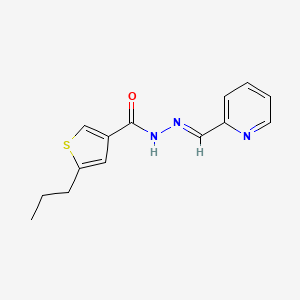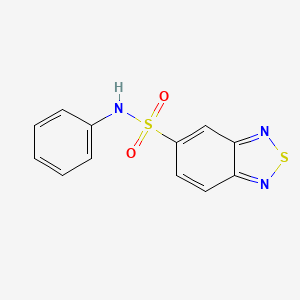
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide, also known as PPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPTC belongs to the class of hydrazide derivatives and is known for its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling pathway.
Wirkmechanismus
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide inhibits the activity of PTP1B by binding to its catalytic site and forming a covalent bond with the active site cysteine residue. This leads to the inactivation of PTP1B and the subsequent activation of insulin signaling pathway. 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide also inhibits the activity of other protein tyrosine phosphatases, such as SHP-1 and SHP-2, which are involved in various signaling pathways.
Biochemical and Physiological Effects:
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide also reduces body weight and adiposity in obese mice. In cancer cells, 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide induces apoptosis and inhibits cell proliferation by inhibiting the activity of various signaling pathways. Moreover, 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has anti-inflammatory and neuroprotective effects, which make it a potential therapeutic agent for various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is its specificity towards PTP1B and other protein tyrosine phosphatases, which makes it a potential therapeutic agent with minimal side effects. 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one of the limitations of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is its poor solubility in water, which can affect its bioavailability and efficacy in vivo. Moreover, the long-term effects of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide on various physiological systems are not well understood, which warrants further research.
Zukünftige Richtungen
There are several future directions for research on 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide. One of the major areas of research is the development of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide analogs with improved solubility and efficacy. Moreover, the long-term effects of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide on various physiological systems need to be further studied to assess its safety and efficacy as a therapeutic agent. Furthermore, the potential of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide as a therapeutic agent for various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, needs to be explored. Finally, the role of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide in regulating other signaling pathways and its potential as a drug target for other diseases needs to be investigated.
Synthesemethoden
The synthesis of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide involves the reaction of 2-pyridinecarboxaldehyde and 5-propylthiophene-2-carboxylic acid hydrazide in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization. The chemical structure of 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide is confirmed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Wissenschaftliche Forschungsanwendungen
5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. PTP1B is a negative regulator of insulin signaling pathway, and its inhibition by 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide leads to increased insulin sensitivity and glucose uptake in cells. 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Moreover, 5-propyl-N'-(2-pyridinylmethylene)-3-thiophenecarbohydrazide has been reported to have anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
5-propyl-N-[(E)-pyridin-2-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-5-13-8-11(10-19-13)14(18)17-16-9-12-6-3-4-7-15-12/h3-4,6-10H,2,5H2,1H3,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVDRVJTKASQCJ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5751596.png)
![methyl 3-nitro-5-{[(2-phenylethyl)amino]carbonyl}benzoate](/img/structure/B5751603.png)
![2-(4-methoxyphenyl)-N'-{[(2-methylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5751608.png)
![4-{[3-(methoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5751615.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-methylpiperazine](/img/structure/B5751639.png)

![3,5-dimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5751659.png)



![3-{3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B5751693.png)
![4-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5751696.png)

![N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5751727.png)